4-(p-Arsenosophenyl)butyric acid
Description
4-(p-Arsenosophenyl)butyric acid is an organoarsenic compound featuring a butyric acid backbone substituted with a phenyl group bearing an arsenoso (AsO) functional group at the para position.
Properties
CAS No. |
6266-93-9 |
|---|---|
Molecular Formula |
C10H11AsO3 |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
4-(4-arsorosophenyl)butanoic acid |
InChI |
InChI=1S/C10H11AsO3/c12-10(13)3-1-2-8-4-6-9(11-14)7-5-8/h4-7H,1-3H2,(H,12,13) |
InChI Key |
JKYKCVBYQSRHCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)[As]=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Arsenosophenyl)butyric acid typically involves the reaction of 4-bromobutyric acid with sodium arsenite in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-BrC4H7COOH+Na3AsO3→4-(p-Arsenosophenyl)butyric acid+NaBr
Industrial Production Methods: Industrial production of 4-(p-Arsenosophenyl)butyric acid involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields
Comparison with Similar Compounds
4-(p-Iodophenyl)butyric Acid
- Structure : A phenyl ring with an iodine substituent at the para position, linked to a butyric acid chain.
- Applications :
- Key Findings :
4-Phenylbutyric Acid
- Structure : A simple phenyl-substituted butyric acid.
- Applications :
- Key Properties :
4-(2,4-Dichlorophenoxy)butyric Acid (2,4-DB)
- Structure: A phenoxy group with chlorine substituents at positions 2 and 4, attached to butyric acid.
- Applications :
- Herbicide used in agriculture.
- Environmental Behavior :
4-(3-Indolyl)butyric Acid (IBA)
4-(4-Aminophenyl)butyric Acid
- Structure: A para-aminophenyl-substituted butyric acid.
- Applications: Intermediate in pharmaceutical synthesis; the amino group enables conjugation with targeting ligands or radionuclides .
4-(4-Fluorobenzoyl)butyric Acid
- Structure : A fluorinated benzoyl-substituted butyric acid.
- Properties :
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacokinetic and Environmental Data
Research Findings and Trends
- Targeted Therapy: Halogenated analogs like 4-(p-iodophenyl)butyric acid show promise in oncology due to enhanced tumor retention . The arsenoso variant could leverage similar targeting mechanisms but requires dosimetry studies to mitigate arsenic toxicity.
- Environmental Impact: Chlorinated phenoxy derivatives (e.g., 2,4-DB) highlight the trade-off between efficacy and environmental persistence. The arsenoso group may pose greater ecological risks, necessitating advanced degradation strategies .
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